molecular formula C5H11NO2 B3189124 diethoxymethanimine CAS No. 2812-77-3

diethoxymethanimine

Cat. No.: B3189124
CAS No.: 2812-77-3
M. Wt: 117.15 g/mol
InChI Key: IOPGBGMYUPEGOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethoxymethanimine is an organic compound with the molecular formula C₅H₁₁NO₂. It is also known by its IUPAC name, this compound. This compound is characterized by its structure, which includes an imine group (C=N) bonded to two ethoxy groups (C₂H₅O). This compound is a versatile compound used in various chemical reactions and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethoxymethanimine can be synthesized through several methods. One common synthetic route involves the reaction of diethylamine with formaldehyde. The reaction typically occurs under mild conditions, with the presence of an acid catalyst to facilitate the formation of the imine group. The general reaction can be represented as follows:

[ \text{Diethylamine} + \text{Formaldehyde} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to ensure the efficient conversion of reactants to the desired product. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethoxymethanimine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert this compound to primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted imines or amines, depending on the nucleophile used.

Scientific Research Applications

Diethoxymethanimine has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of diethoxymethanimine involves its ability to form stable imine bonds with various substrates. This reactivity is primarily due to the presence of the imine group, which can undergo nucleophilic addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants. For example, in biological systems, this compound derivatives may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Diethoxymethanimine can be compared with other similar compounds, such as:

    Ethanamine, 2,2-diethoxy-: This compound has a similar structure but differs in the substitution pattern on the nitrogen atom.

    Methanamine, 1,1-dimethoxy-: Another related compound with different alkoxy groups attached to the imine nitrogen.

Uniqueness

This compound is unique due to its specific combination of ethoxy groups and the imine functionality, which imparts distinct reactivity and stability. This makes it particularly useful in various synthetic and industrial applications where other similar compounds may not be as effective.

By understanding the properties and applications of this compound, researchers and industry professionals can leverage its unique characteristics for innovative solutions in chemistry, biology, medicine, and beyond.

Properties

CAS No.

2812-77-3

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

diethoxymethanimine

InChI

InChI=1S/C5H11NO2/c1-3-7-5(6)8-4-2/h6H,3-4H2,1-2H3

InChI Key

IOPGBGMYUPEGOK-UHFFFAOYSA-N

SMILES

CCOC(=N)OCC

Canonical SMILES

CCOC(=N)OCC

Key on ui other cas no.

2812-77-3

Origin of Product

United States

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